2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
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Overview
Description
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach might include the condensation of 4-ethoxybenzaldehyde with a suitable thiol and a quinazolinone precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinazolinone derivatives with varying substituents on the aromatic rings or different functional groups. Examples include:
- 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
763108-63-0 |
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Molecular Formula |
C25H22N2O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22N2O3S/c1-3-30-20-14-10-18(11-15-20)23(28)16-31-25-26-22-7-5-4-6-21(22)24(29)27(25)19-12-8-17(2)9-13-19/h4-15H,3,16H2,1-2H3 |
InChI Key |
MEYOLJDCDPWWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Origin of Product |
United States |
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